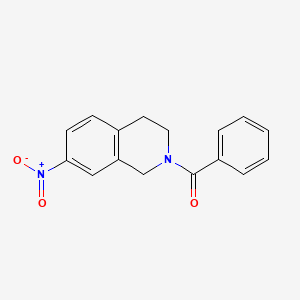

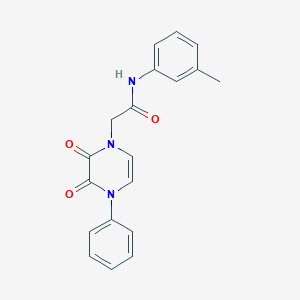

2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-(3-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-(3-methylphenyl)acetamide, also known as DPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. DPPA is a pyrazine derivative that exhibits interesting pharmacological properties, making it a promising candidate for drug development.

Aplicaciones Científicas De Investigación

Novel Therapeutic Approaches in Liver Injury

Liver Injury and Acute Liver Failure Treatment

Studies have identified potential therapeutic applications of compounds related to the chemical structure , particularly in the context of treating liver injury and acute liver failure caused by drug overdoses, such as acetaminophen (APAP) toxicity. Research suggests that repurposing drugs based on alternative mechanisms of action, such as inhibiting cytochrome P450 enzymes or acting as c-jun N-terminal kinase inhibitors, could provide promising approaches to complement existing treatments like N-acetylcysteine (NAC) (Jaeschke et al., 2020).

Radioligand Development for PET Imaging

Development of Radioligands for PET Imaging

Another application is in the development of radioligands for positron emission tomography (PET) imaging. A study on the synthesis of [18F]PBR111, a selective radioligand, highlights the utility of similar compounds in creating diagnostic tools for imaging the translocator protein (18 kDa), which is significant in the study of neuroinflammation and neurodegenerative diseases (Dollé et al., 2008).

Enhancement of Drug Degradation

Boosting Acetaminophen Degradation

Research on amorphous Co(OH)2 nanocages as peroxymonosulfate activators demonstrated the potential of these materials, and by extension, chemically related compounds, in enhancing the degradation of pharmaceuticals like acetaminophen in water treatment processes, thereby addressing environmental contamination and pharmaceutical waste management issues (Qi et al., 2020).

Drug Design and Discovery

Drug Design for Analgesic and Antipyretic Agents

A green chemistry approach has been explored for designing potential analgesic and antipyretic compounds, utilizing derivatives similar to the compound . These efforts are directed towards creating environmentally friendly synthetic routes for new pharmaceuticals with potential therapeutic benefits (Reddy et al., 2014).

Anticonvulsant Evaluation

Evaluation of Anticonvulsant Properties

The synthesis and evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have shown significant anticonvulsant activities. Such studies underscore the potential medical applications of these compounds in developing treatments for neurological conditions such as epilepsy (Nath et al., 2021).

Propiedades

IUPAC Name |

2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-14-6-5-7-15(12-14)20-17(23)13-21-10-11-22(19(25)18(21)24)16-8-3-2-4-9-16/h2-12H,13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYFUIYWNCFAKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-10-(4-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2641979.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2641989.png)

![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2641991.png)